

Navigating the Selectivity Landscape of LTA4H Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Lta4H-IN-4	
Cat. No.:	B12366663	Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of inhibitors targeting Leukotriene A4 Hydrolase (LTA4H), a critical zinc metalloenzyme in the inflammatory cascade, against other metalloenzymes.

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in inflammation.[1] It exhibits both an epoxide hydrolase activity, which converts LTA4 to the potent chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase activity.[1] Given its pro-inflammatory functions, LTA4H is an attractive therapeutic target for a range of inflammatory diseases.[2][3] However, the development of LTA4H inhibitors is complicated by the need for high selectivity to avoid off-target effects, particularly on other zinc-dependent metalloenzymes such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[4]

This guide offers a comparative overview of the selectivity profiles of various compounds that inhibit LTA4H, presenting available quantitative data, outlining experimental protocols for assessing cross-reactivity, and visualizing key concepts to aid in the interpretation of selectivity data.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of several compounds against LTA4H and other metalloenzymes. A lower IC50 value indicates greater potency. The







selectivity ratio, calculated by dividing the IC50 for an off-target enzyme by the IC50 for LTA4H, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for LTA4H.



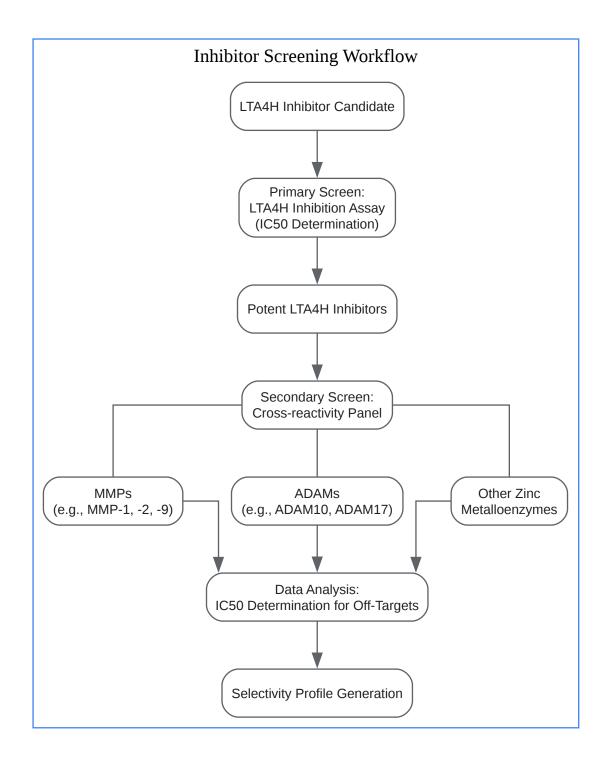
Compound	Target Enzyme	IC50	Selectivity Ratio (Off- Target/LTA4H)	Reference
Bestatin	LTA4H (epoxide hydrolase, disrupted cells)	7 μΜ	-	[5]
LTA4H (aminopeptidase, disrupted cells)	1 μΜ	0.14	[5]	
Captopril	LTA4H (epoxide hydrolase, disrupted cells)	430 μΜ	-	[5]
LTA4H (aminopeptidase, disrupted cells)	>10,000 μM	>23	[5]	
1,10-O- Phenanthroline	LTA4H (epoxide hydrolase, intact cells)	920 μΜ	-	[5]
LTA4H (aminopeptidase, disrupted cells)	17 μΜ	0.018	[5]	
LYS006	LTA4H	Picomolar range	Highly Selective	[2][6]
Note:	Specific IC50 values for LYS006 against other metalloenzymes are not publicly available, but it is described as a "highly potent and selective LTA4H inhibitor".			



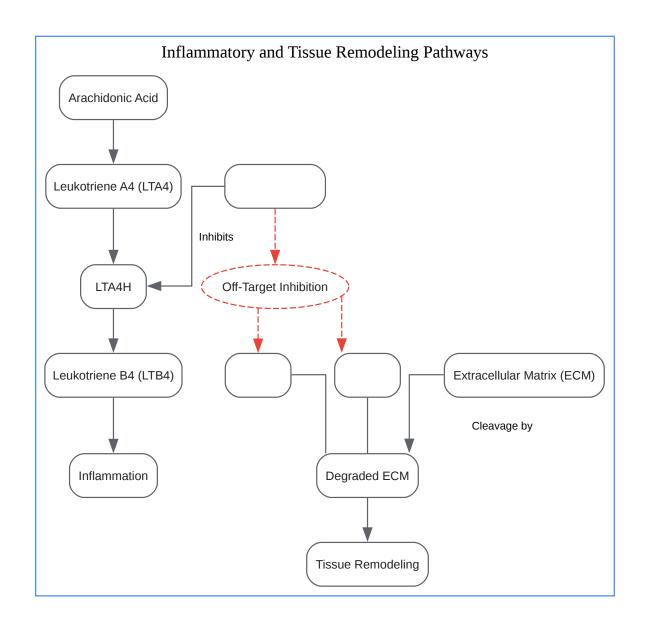
Visualizing Selectivity: A Conceptual Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of an LTA4H inhibitor against other metalloenzymes.









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